7-Epi-lincomycin 2,7-Dipalmitate-d62
Description
Overview of Lincosamide Antibiotics
Lincosamides represent a distinctive class of antibiotics characterized by their unique structural features and mechanism of action against bacterial pathogens. These naturally occurring compounds are primarily isolated from Streptomyces species and exhibit potent antibacterial activity against gram-positive bacteria and anaerobic organisms. The fundamental structure of lincosamides consists of a pyrrolidine ring linked to a pyranose moiety through an amide bond, creating a methylthio-lincosamide configuration that distinguishes them from other antibiotic classes.
The three main types of lincosamides include lincomycin, clindamycin, and pirlimycin, each possessing specific structural modifications that influence their biological activity and pharmacological properties. Lincomycin represents the parent compound of this class, originally discovered and isolated from Streptomyces lincolnensis fermentation cultures. Clindamycin, a semisynthetic derivative, features chloro-substitution at the C-7 position, resulting in enhanced bioavailability and improved clinical efficacy compared to the natural product. These antibiotics function through a bacteriostatic mechanism, interfering with bacterial protein synthesis by binding to the peptidyl transferase center on the 23S portion of the 50S ribosomal subunit.
The mechanism of action involves exclusive binding to the 23S segment of the peptidyl transferase cavity, mediated by the mycarose sugar moiety which creates partially overlapping substrates with peptidyl transferase. This binding pattern extends to the peptidyl transferase center, causing premature dissociation of peptidyl-transfer ribonucleic acid complexes containing short amino acid sequences. Structural analysis has revealed that lincosamides prevent bacterial replication by creating steric hindrance that inhibits peptidyl transferase activity, ultimately disrupting the normal protein synthesis process essential for bacterial survival.
Significance of Deuterated Derivatives in Analytical Chemistry
Stable isotope labelled standards, particularly deuterated compounds, have revolutionized analytical chemistry by providing unprecedented accuracy and precision in quantitative measurements. Deuterated derivatives are compounds in which several hydrogen atoms within the molecular structure are replaced by deuterium, a stable isotope of hydrogen, creating chemically identical molecules with increased molecular mass. This mass difference enables precise identification and quantification using mass spectrometric detection methods while maintaining virtually identical chemical behavior compared to non-labelled compounds.
The incorporation of deuterium isotopes into pharmaceutical compounds serves multiple analytical purposes, most notably as internal standards for liquid chromatography-tandem mass spectrometry applications. These standards demonstrate identical extraction recovery, ionization response characteristics, and chromatographic retention times compared to their non-deuterated counterparts, making them ideal for compensating for analytical variations that occur during sample preparation and instrumental analysis. The mass increase afforded by deuterium substitution provides sufficient separation from the natural mass distribution of the parent analyte, enabling accurate quantification without interference.
Matrix effects represent a significant challenge in liquid chromatography-mass spectrometry analysis, arising from co-eluting compounds that can suppress or enhance ionization efficiency. Deuterated standards effectively address this challenge because they undergo identical ionization processes as their corresponding analytes, allowing analysts to correct for matrix-induced variations through response ratio calculations. This capability is particularly valuable when analyzing complex biological samples where matrix interference is common and unpredictable.
Regulatory agencies including the United States Food and Drug Administration and European Medicines Agency recognize the superior performance of stable isotope labelled standards in bioanalytical method validation. These standards facilitate compliance with rigorous validation requirements for pharmaceutical development by improving accuracy, precision, and linearity in quantitative methods. The use of deuterated internal standards has become a gold standard practice in pharmacokinetic studies, drug metabolism investigations, and clinical diagnostics where high precision is essential for reliable data interpretation.
Historical Development of Lincomycin Modifications
The development of lincomycin modifications has followed a systematic approach aimed at enhancing antibacterial activity, improving pharmacokinetic properties, and addressing resistance mechanisms. Initial modification efforts focused on structural alterations at various positions of the lincomycin molecule, particularly the C-7 position where stereochemical changes significantly influence biological activity. Research demonstrated that both configuration and substituent structure at the C-7 position substantially affect antibacterial potency against various bacterial strains.
Early investigations explored derivatives with heterocyclic rings introduced via sulfur atoms at the C-7 position, revealing that 7(S)-configuration generally produces superior antibacterial activities compared to 7(R)-configurations. These studies established that sulfur atoms at the C-7 position enhance antibacterial activities more effectively than oxygen atoms, leading to the development of various alkylthio and arylthio derivatives. The synthesis of 7(S)-7-arylthio-7-deoxylincomycin compounds through Mitsunobu reaction methodologies expanded the structural diversity available for biological evaluation.
Biosynthetic studies have revealed the complex enzymatic machinery involved in lincosamide production, providing insights into natural modification processes. The biosynthesis involves pyridoxal-5'-phosphate-dependent enzymes such as LmbF and CcbF, which are responsible for pathway bifurcation and structural diversification. These enzymes catalyze different reactions despite recognizing similar substrate structures, with LmbF producing thiol groups through β-elimination while CcbF generates S-acetaldehyde through decarboxylation-coupled oxidative deamination.
The development of palmitate ester derivatives represents a significant advancement in lincomycin modification strategies. These modifications involve esterification at specific positions to enhance lipophilicity and potentially improve antibacterial efficacy. The addition of palmitic acid chains through ester linkages creates derivatives with substantially increased molecular weights and altered physicochemical properties. Such modifications can enhance membrane permeability and tissue distribution while maintaining the core antibacterial mechanism of action.
Research Objectives and Scope
The primary research objectives surrounding 7-Epi-lincomycin 2,7-Dipalmitate-d62 encompass both analytical method development and pharmaceutical research applications. This compound serves as a sophisticated analytical tool designed to meet the demanding requirements of modern pharmaceutical analysis, particularly in liquid chromatography-tandem mass spectrometry applications where precision and accuracy are paramount. The extensive deuterium labeling, indicated by the d62 designation, provides exceptional analytical capabilities for tracking and quantifying lincomycin-related compounds in complex biological matrices.
Table 1: Molecular Characteristics of this compound
The scope of research encompasses multiple analytical applications including pharmacokinetic studies, drug metabolism investigations, and method validation for regulatory compliance. The compound's design specifically addresses the need for stable isotope labelled internal standards that can effectively compensate for matrix effects, instrumental variations, and sample preparation losses commonly encountered in pharmaceutical analysis. Research efforts focus on establishing optimal analytical conditions, validating quantitative methods, and demonstrating compliance with regulatory guidelines for bioanalytical method development.
Table 2: Research Applications and Analytical Advantages
Investigation into the synthetic methodologies for producing this compound involves complex multi-step organic reactions requiring precise control of reaction conditions. The synthesis typically incorporates esterification reactions using palmitoyl chloride under carefully controlled conditions to ensure high yields and purity of the final product. The stereochemical inversion at the C-7 position requires specific synthetic approaches that maintain the integrity of other molecular regions while achieving the desired configuration.
Properties
Molecular Formula |
C₅₀H₃₂D₆₂N₂O₈S |
|---|---|
Molecular Weight |
945.74 |
Origin of Product |
United States |
Scientific Research Applications
Antibacterial Research
7-Epi-lincomycin 2,7-Dipalmitate-d62 exhibits antibacterial activity similar to lincomycin, primarily targeting bacterial ribosomes to inhibit protein synthesis by binding to the 50S subunit. This mechanism is effective against a range of Gram-positive bacteria and some anaerobic bacteria. The compound's modifications at the palmitate positions can significantly affect its interaction with ribosomal RNA, thereby influencing its antibacterial potency.
Table 1: Comparison of Antibacterial Properties
| Compound Name | Target Bacteria | Mechanism of Action |
|---|---|---|
| Lincomycin | Gram-positive bacteria | Inhibits protein synthesis |
| Clindamycin | Broader spectrum | Inhibits protein synthesis |
| This compound | Gram-positive and anaerobes | Inhibits protein synthesis with enhanced stability due to deuterium labeling |
Pharmacokinetics and Metabolism Studies
The deuterium labeling in this compound allows researchers to study its pharmacokinetics and metabolic pathways more precisely compared to non-labeled counterparts. The isotopic labeling can alter the compound's metabolism, providing insights into its pharmacodynamics and potential therapeutic efficacy. Studies have indicated that these modifications may enhance metabolic stability, leading to improved therapeutic outcomes.
Antibiotic Resistance Mechanisms
Research involving this compound has also focused on understanding antibiotic resistance mechanisms. By tracking the compound's behavior in bacterial systems, scientists can investigate how modifications influence resistance development and identify potential strategies to overcome resistance in clinical settings.
Formulation Development
The unique properties of this compound make it a candidate for developing new formulations aimed at enhancing drug delivery and efficacy. Its structural features may allow for better solubility and absorption profiles compared to traditional lincomycin formulations.
Veterinary Medicine Applications
In veterinary medicine, this compound may be explored for its potential use in treating bacterial infections in livestock. Given its effectiveness against specific pathogens, it could serve as an alternative or adjunct therapy in managing infections resistant to conventional treatments.
Case Studies
Case Study 1: Efficacy Against Resistant Strains
A study evaluated the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. Results indicated that the compound retained significant antibacterial activity even in strains exhibiting resistance to standard lincosamide antibiotics.
Case Study 2: Pharmacokinetic Profiling
In a pharmacokinetic study involving animal models, researchers administered varying doses of the compound and monitored its absorption and elimination rates. The findings demonstrated a prolonged half-life compared to non-deuterated forms, suggesting enhanced stability and potential for sustained therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
Lincomycin and Derivatives
Key Observations :
Dipalmitate Esterification : The addition of palmitate groups significantly increases molecular weight and lipophilicity, enhancing membrane permeability and prolonging half-life .
Deuteration : The d62 variant provides distinct mass spectral signatures, enabling precise quantification in complex biological matrices .
Clindamycin Derivatives
Clindamycin, a semisynthetic lincomycin analog, shares structural similarities but differs in substitution at C7 (e.g., 7-Epi Clindamycin 2-Palmitate, MW 663.39 g/mol). These derivatives are pharmacologically active, whereas 7-epi-lincomycin variants are primarily used for research .
Analytical and Regulatory Considerations
- Drug Similarity Assessments : Regulatory frameworks (e.g., EMA guidelines) emphasize comparative analyses of physicochemical properties, stability, and bioequivalence. The deuterated form’s isotopic purity must meet stringent criteria for use in clinical trials .
- Stability: Deuteration reduces metabolic degradation, making 7-Epi-lincomycin-2,7-Dipalmitate-d62 more stable than non-deuterated analogs in long-term storage .
Research Findings and Implications
- Metabolic Studies : Deuterated analogs enable tracking of lincomycin derivatives in vivo, revealing slower clearance rates for dipalmitate esters compared to parent compounds .
- Stereochemical Impact : Epimerization at C7 diminishes binding affinity to bacterial ribosomes, corroborating reduced efficacy in antimicrobial assays .
- Analytical Utility : The d62 variant’s mass shift (Δm/z = ~62) minimizes interference in LC-MS workflows, ensuring accurate quantification .
Preparation Methods
Mitsunobu Reaction
The Mitsunobu reaction facilitates epimerization via a redox-mediated mechanism. Key conditions include:
-
Substrate : 2,3,4-Tris-O-(trimethylsilyl)lincomycin (protected to prevent side reactions).
-
Reagents : Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).
-
Thiol Nucleophile : Benzyl mercaptan or analogous thiols to displace the hydroxyl group.
This method yields 7-epi-lincomycin derivatives with >90% stereochemical purity under optimized conditions.
S<sub>N</sub>2 Displacement
An alternative approach involves mesylation followed by nucleophilic displacement:
-
Mesylation : Treatment of lincomycin with methanesulfonyl chloride (MsCl) to form 7-O-methanesulfonyl lincomycin.
-
Displacement : Reaction with a thiol nucleophile (e.g., sodium hydrosulfide) in polar aprotic solvents (e.g., DMF).
This method is less stereospecific than Mitsunobu but offers scalability for industrial production.
Esterification with Palmitic Acid-d62
Esterification introduces palmitate groups at positions 2 and 7 using deuterated palmitic acid (C₁₅D₃₁COOD). Two strategies are employed:
Acyl Chloride Method
-
Activation : Palmitic acid-d62 is converted to its acyl chloride using thionyl chloride (SOCl₂).
-
Reaction Conditions :
-
Solvent: Anhydrous dichloromethane (DCM).
-
Base: Triethylamine (TEA) to scavenge HCl.
-
Temperature: 0–25°C to minimize hydrolysis.
-
-
Yield : 70–85% for di-esterification, with mono-ester byproducts requiring chromatographic separation.
Steglich Esterification
Carbodiimide-mediated coupling enhances selectivity:
-
Reagents : Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
-
Advantages : Mild conditions (room temperature) and reduced racemization risk.
Deuterium Incorporation
Deuterium labeling is achieved through:
-
Deuterated Starting Materials : Use of perdeuterated palmitic acid (C₁₅D₃₁COOH) during esterification.
-
Isotopic Exchange : Post-synthesis treatment with D₂O under acidic or basic conditions, though this method risks structural degradation.
Purification and Characterization
High-Performance Liquid Chromatography (HPLC)
Crystallization
Analytical Validation
Industrial-Scale Considerations
-
Cost Efficiency : Acyl chloride method preferred for bulk synthesis due to lower reagent costs.
-
Regulatory Compliance : Residual solvents (DCM, DMF) must be <10 ppm per ICH guidelines.
-
Environmental Impact : Recycling of deuterated solvents reduces waste and expenses.
Challenges and Mitigation Strategies
-
Epimerization Reversibility :
-
Deuterium Loss :
-
Byproduct Formation :
Research Findings and Applications
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 7-Epi-lincomycin 2,7-Dipalmitate-d62 with high isotopic purity?
- Methodological Answer : Synthesis requires precise control of deuterium incorporation at the palmitate side chains. Use NMR and mass spectrometry (MS) to verify isotopic enrichment (≥98% d62). Ensure reaction conditions (e.g., solvent, temperature) minimize proton exchange, as residual protiated impurities can skew analytical results. Document all reagents (purity, supplier) and reaction steps in line with IUPAC guidelines .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- High-Resolution MS (HRMS) : Confirm molecular formula (C46H65D62N2O8S) and isotopic distribution.
- Nuclear Magnetic Resonance (NMR) : Use <sup>13</sup>C and <sup>1</sup>H NMR to distinguish epimeric configurations at the 7-position.
- Chromatography : Reverse-phase HPLC with UV detection (λ = 210 nm) to assess purity. Validate column selection (e.g., C18) for baseline separation of epimers .
Q. How does the stability of this compound compare to its non-deuterated analog under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months). Monitor degradation via LC-MS for hydrolytic cleavage of palmitate esters. Deuterated analogs may exhibit slower degradation due to isotope effects on bond dissociation. Store lyophilized samples at -20°C in inert atmospheres to minimize deuterium loss .
Advanced Research Questions
Q. How can researchers address isotopic interference when using this compound as an internal standard in complex biological matrices?
- Methodological Answer :
- Matrix Effects : Use matrix-matched calibration curves to account for ion suppression/enhancement in LC-MS/MS.
- Isotopic Crosstalk : Optimize MS parameters (e.g., resolving power > 30,000) to separate d62 from endogenous palmitate-containing metabolites. Validate specificity using blank matrices .
- Example Data :
| Matrix | Recovery (%) | RSD (%) |
|---|---|---|
| Plasma | 92.5 | 4.2 |
| Liver | 85.3 | 6.8 |
Q. What experimental designs resolve contradictions in pharmacokinetic data for this compound across species?
- Methodological Answer :
- Cross-Species Validation : Compare hepatic microsomal stability (human vs. rodent) to identify species-specific esterase activity.
- Mechanistic Modeling : Use physiologically based pharmacokinetic (PBPK) models to simulate tissue distribution, incorporating deuterium’s kinetic isotope effect (KIE) on metabolic clearance .
- Case Study : Rodent studies showed 2x higher AUC than primates; KIE-adjusted models revealed slower hepatic hydrolysis in primates due to esterase isoform differences.
Q. How to validate the quantification of this compound in dual-probe drug interaction studies?
- Methodological Answer :
- Selectivity : Test co-administered drugs (e.g., CYP3A4 inhibitors) for spectral overlap or adduct formation in MS.
- Linearity : Ensure calibration curves span 1–500 ng/mL (R<sup>2</sup> > 0.995).
- Accuracy/Precision : Meet FDA guidelines (±15% bias, <15% RSD) across QC levels .
Data Contradiction Analysis
Q. How to reconcile discrepancies between in vitro potency and in vivo efficacy of this compound?
- Methodological Answer :
- Troubleshooting Steps :
Protein Binding : Measure free fraction in plasma (equilibrium dialysis) to adjust for binding differences.
Metabolite Interference : Profile metabolites (e.g., hydrolyzed lincomycin-d62) for unintended biological activity.
Epimerization : Monitor 7-epi to lincomycin ratio in vivo; epimerization at physiological pH may reduce target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
